molecular formula C6H10O3 B12886347 Ethyl 2-hydroxycyclopropanecarboxylate

Ethyl 2-hydroxycyclopropanecarboxylate

Cat. No.: B12886347
M. Wt: 130.14 g/mol
InChI Key: HTGCGVNWENVUMG-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopropanecarboxylate is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative, specifically an ester, characterized by a hydroxy group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxycyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms a cyclopropane ring via a cyclopropanation reaction. The hydroxy group can then be introduced through subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using ethyl diazoacetate and alkenes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium or copper complexes are commonly used to facilitate the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxycyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxycyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxycyclopropanecarboxylate involves its reactivity as an ester and a hydroxy-substituted cyclopropane. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, oxidation, and reduction reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopropanecarboxylate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Methyl 2-hydroxycyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclopropanecarboxylic acid: The parent acid of this compound, lacking the ester group

Uniqueness

This compound is unique due to the presence of both a hydroxy group and an ester group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 2-hydroxycyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives, including this compound, are known for a wide range of biological activities. These compounds can exhibit antimicrobial , antitumor , antiviral , and insecticidal properties. The unique three-membered ring structure of cyclopropanes contributes to their reactivity and interaction with biological molecules, making them valuable in medicinal chemistry and drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives often act as inhibitors of various enzymes. For instance, they can interact with enzyme active sites, leading to altered enzymatic activity and subsequent biological effects .
  • Apoptosis Induction : Some studies indicate that cyclopropane derivatives may induce apoptosis in cancer cells, contributing to their antitumor effects. This is achieved through the modulation of apoptotic pathways involving proteins such as Bcl-2 and Bax .
  • Antioxidant Activity : this compound has been observed to exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health .

Antitumor Activity

A notable study evaluated the antitumor effects of this compound in vivo. Mice bearing Ehrlich Ascites Carcinoma (EAC) were treated with the compound, resulting in a significant decrease in tumor cell viability (up to 100% reduction) compared to control groups. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney function, highlighting its potential as a safe chemotherapeutic agent .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of cyclopropane derivatives, including this compound. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antibiotic agent. The study utilized standard disk diffusion methods to assess antibacterial efficacy .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of cyclopropane derivatives. Modifications to the cyclopropane ring or substituents can enhance biological potency. For instance:

CompoundBiological ActivityMechanism
This compoundAntitumorApoptosis induction
Ethyl 2-oxocyclopentanecarboxylateAntimicrobialEnzyme inhibition
Methyl 1-HydroxycyclopropanecarboxylateAntiviralReactive oxygen species modulation

This table illustrates the diverse biological activities associated with different cyclopropane derivatives, emphasizing the importance of structural modifications in enhancing their therapeutic potential.

Properties

IUPAC Name

ethyl 2-hydroxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5(4)7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGCGVNWENVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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